4BP-Tqs

Description

Structure

3D Structure

Properties

IUPAC Name |

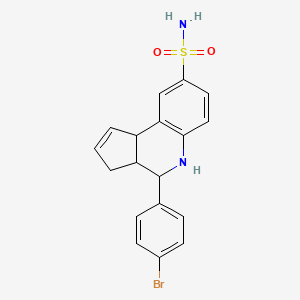

4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCXHXYZTLIZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action and Receptor Interactions of 4bp Tqs

Allosteric Agonism at α7 nAChRs

Unlike positive allosteric modulators (PAMs) such as TQS, which potentiate responses to orthosteric agonists without significant intrinsic agonist activity, 4BP-TQS is capable of directly activating α7 nAChRs in the absence of an orthosteric agonist. pnas.orgplos.orgucl.ac.uk This direct activation classifies this compound as an allosteric agonist or "ago-PAM". mdpi.compatsnap.com Studies have shown that this compound is a more potent and efficacious agonist of α7 nAChRs than acetylcholine (B1216132), exhibiting a lower EC₅₀ value and a larger maximal response. pnas.orgrndsystems.comtocris.com Specifically, this compound displays an approximately 8-fold lower EC₅₀ and a 45-fold larger maximal response compared to acetylcholine. rndsystems.comtocris.com The dose-response curve for this compound is also significantly steeper than that for acetylcholine, potentially reflecting a greater degree of cooperativity in activation via the allosteric site. pnas.orgnih.gov Furthermore, this compound has demonstrated selectivity for the α7 receptor, acting as an antagonist at other nAChR subtypes such as α3β4 and α4β2. mdpi.comresearchgate.net

Synthesis and Stereochemistry of 4bp Tqs and Analogues

Expeditious Microwave-Assisted Synthesis of 4BP-TQS

The synthesis of the this compound scaffold is achieved via a three-component Povarov cyclization, which is a type of aza-Diels-Alder reaction. nih.gov Traditional methods for this reaction, involving the combination of 4-aminosulfonamide, 4-bromobenzaldehyde (B125591), and cyclopentadiene (B3395910) with a catalyst like indium(III) chloride (InCl₃) at room temperature, were slow, often requiring 24 hours and resulting in modest yields of around 37%. nih.gov

To overcome these limitations, a more efficient, microwave-assisted synthetic protocol was developed. nih.gov This method significantly accelerates the reaction, reducing the time required to just 15 minutes at 100°C. nih.gov The optimized procedure, which uses InCl₃ (20 mol%) in acetonitrile (B52724) under microwave irradiation, exclusively produces the desired cis-diastereomer in a reproducible yield of 70%. nih.gov The use of microwave technology provides rapid and controlled heating, which not only shortens reaction times by orders of magnitude but can also lead to higher yields and the use of less catalyst compared to conventional heating methods. nih.govpsu.edursc.org This expeditious synthesis has enabled the production of this compound in multi-gram quantities, facilitating further research into its properties and biological activity. nih.gov

Table 1: Comparison of Synthetic Methods for this compound

| Feature | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 24 hours | 15 minutes |

| Temperature | Room Temperature | 100°C |

| Yield | 37% | 70% |

| Key Advantage | Simplicity of setup | Speed, higher yield, scalability |

Enantiomeric Resolution and Functional Characterization

This compound is a chiral molecule possessing three stereocenters, meaning it exists as a pair of enantiomers. nih.gov The initial racemic mixture was found to be a potent allosteric agonist and positive allosteric modulator (ago-PAM) of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govacs.org However, to understand the true source of this activity, it was essential to separate and characterize the individual enantiomers. nih.gov

The separation of the racemic this compound was accomplished using chiral High-Performance Liquid Chromatography (HPLC). nih.govacs.org This process yielded two distinct enantiomers, designated as the first-eluted (–)-enantiomer and the second-eluted (+)-enantiomer. nih.govacs.org

Subsequent functional evaluation through electrophysiological characterization in Xenopus oocytes revealed that the pharmacological activity resided almost exclusively in the (+)-enantiomer. nih.govnih.gov This active enantiomer was named GAT107. nih.govnih.govnih.gov GAT107 is recognized as a potent ago-PAM of the α7 nAChR, capable of activating the receptor directly (an agonist effect) and enhancing its response to the endogenous neurotransmitter acetylcholine (a PAM effect). nih.govmdpi.comfrontiersin.org In contrast, the (–)-enantiomer showed negligible activity either as an agonist or a PAM and did not interfere with the activity of GAT107 when they were co-applied. nih.govacs.org GAT107 is considered the prototype for "ago-PAMs" of the α7 nAChR and represents one of the most potent such modulators identified to date. nih.govnih.gov

To definitively establish the three-dimensional structure of the active enantiomer, GAT107, X-ray crystallography studies were performed. nih.gov Crystals suitable for analysis were grown from a solution of GAT107 in dichloromethane. nih.gov The resulting crystal structure analysis confirmed the cis relationship between the cyclopentene (B43876) ring and the 4-bromophenyl ring. nih.gov Crucially, it revealed the absolute stereochemistry of the three chiral centers as (3aR, 4S, 9bS). nih.govacs.orgnih.gov This precise structural information is invaluable for understanding the molecule's interaction with its binding site on the α7 nAChR and serves as a critical foundation for the rational design of future lead optimization efforts. nih.govacs.org

Synthesis of this compound Analogues

The discovery of this compound and the elucidation of its active form, GAT107, have spurred the development of analogues to explore the structure-activity relationship (SAR) and potentially discover compounds with improved or different pharmacological profiles.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates atoms from all starting materials. beilstein-journals.orgresearchgate.net This approach offers significant advantages, including high atom economy, reduced synthesis time, and simplified purification processes, making it ideal for creating libraries of structurally diverse compounds for drug discovery. beilstein-journals.org

The very synthesis of the this compound tetrahydroquinoline scaffold is a prime example of an MCR, specifically the Povarov reaction. nih.gov This three-component reaction provides a versatile platform for generating analogues by systematically varying the three initial components: the aniline (B41778) derivative, the aldehyde, and the dienophile. nih.govmdpi.com For instance, by replacing 4-aminosulfonamide or 4-bromobenzaldehyde with other substituted variants, a wide range of analogues can be rapidly synthesized to probe the effects of different functional groups on the molecule's activity. mdpi.com

The pharmacological profile of allosteric modulators like this compound is often highly sensitive to small structural changes, a phenomenon described as a "knife-edge" structure-activity relationship. mdpi.com Even minor modifications can dramatically alter a compound's activity, sometimes converting an agonist into an antagonist or changing its selectivity. mdpi.com

For TQS-based compounds, the stereochemistry is a critical determinant of activity. The cis-cis isomerism, as seen in GAT107, is important for the allosteric agonist activity. mdpi.com In contrast, analogues with a cis-trans arrangement can behave as type I PAMs, negative allosteric modulators (NAMs), or silent allosteric modulators (SAMs). mdpi.com

Studies on various analogues have highlighted key structural features:

Aryl Group at Position 4: The nature of the substituent on the phenyl ring at position 4 significantly influences potency and efficacy. The 4-bromo substituent in this compound is crucial for its potent ago-PAM activity. nih.gov

Sulfonamide Group: The arylsulfonamide group is a common feature in many molecules that act as α7-PAMs. mdpi.com

Cyclopentene Ring: The orientation of the fused cyclopentene ring relative to the core quinoline (B57606) structure is a crucial factor for PAM activity. nih.gov

For example, the analogue 2,3,5,6TMP-TQS, which differs in the aryl group at position 4, was initially considered a silent allosteric modulator. nih.gov However, upon enantiomeric resolution, its stereoisomers displayed distinct activities: the (+)-enantiomer acted as a PAM, while the (–)-enantiomer was an allosteric antagonist, further underscoring the profound impact of both structural modification and stereochemistry on the final pharmacological profile. mdpi.comnih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation/Code | Description |

|---|---|---|

| 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | This compound | The racemic chemical compound of interest, an ago-PAM of the α7 nAChR. |

| (+)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | GAT107 | The active (+)-enantiomer of this compound with (3aR, 4S, 9bS) stereochemistry. |

| (–)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | (–)-enantiomer | The inactive stereoisomer of this compound. |

| cis-trans-4-(2,3,5,6-tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide | 2,3,5,6TMP-TQS | An analogue of this compound with a different aryl group, studied for its distinct stereoisomer activities. |

| Acetylcholine | ACh | An endogenous neurotransmitter for nicotinic acetylcholine receptors. |

| 4-Aminosulfonamide | - | A starting material for the synthesis of this compound. |

| 4-Bromobenzaldehyde | - | A starting material for the synthesis of this compound. |

| Cyclopentadiene | - | A starting material for the synthesis of this compound. |

Impact of Structural Modifications on Pharmacological Profile

Halogen Atom Position (e.g., 2BP-TQS, 3BP-TQS, 4CP-TQS, 4IP-TQS, 4FP-TQS)

The identity and position of the halogen atom on the phenyl ring at the C-4 position of the quinoline scaffold are critical determinants of the compound's activity. The parent compound, this compound, features a bromine atom at the para (4-position) of the phenyl ring.

Research into structure-activity relationships has demonstrated that even minimal changes to this halogen substituent can cause profound shifts in pharmacological function. A key example is the comparison between this compound and its fluorine-containing analogue, 4FP-TQS. When the bromine atom in this compound is substituted with a fluorine atom to create 4FP-TQS, the resulting compound loses its allosteric agonist activity. Instead, 4FP-TQS acts as a potentiator of responses to acetylcholine and as an antagonist against allosteric agonists like this compound. This highlights the sensitivity of the molecule's function to the specific halogen present at the 4-position.

Other analogues, such as those with chlorine (4CP-TQS) or iodine (4IP-TQS) at the same position, or with the bromine atom moved to the ortho (2BP-TQS) or meta (3BP-TQS) positions, represent further structural variations. While detailed public data on the specific synthesis and activity of each of these particular analogues is limited, the dramatic functional switch between the bromo and fluoro derivatives underscores the importance of the electronic and steric properties of the substituent at this location.

| Compound Name | Halogen Substituent | Position on Phenyl Ring | Reported Pharmacological Distinction |

|---|---|---|---|

| This compound | Bromine (Br) | 4-position (para) | Acts as an allosteric agonist and positive allosteric modulator (ago-PAM). taylorfrancis.com |

| 4FP-TQS | Fluorine (F) | 4-position (para) | Lacks allosteric agonist activity; acts as a potentiator and antagonist of ago-PAMs. |

Methyl Substitution on Phenyl Ring

The introduction of a methyl group onto the phenyl ring of the TQS scaffold represents another avenue for analog synthesis to explore structure-activity relationships. The synthesis of compounds bearing a 4-methylphenyl (p-tolyl) group is common in medicinal chemistry, typically achieved by using a correspondingly substituted starting material, such as 4-methylbenzaldehyde, in the initial cyclization reaction. While specific research data on TQS analogues with methyl substitution on the C-4 phenyl ring is not extensively detailed in available literature, the principles of their synthesis follow established organic chemistry methodologies. Such modifications would be pursued to probe the effects of adding a small, lipophilic group on receptor affinity and functional activity.

Stereochemical Arrangements (cis-cis vs. cis-trans isomers)

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of the TQS scaffold, which contains three chiral centers. The relationship between the substituents on the fused ring system gives rise to cis-trans isomerism, also known as geometric isomerism. wikipedia.org

Cis Isomer : In the context of the TQS scaffold, the cis configuration describes the diastereomer where the substituents—specifically the cyclopentene ring and the C-4 phenyl ring—are located on the same side of the molecule's plane. taylorfrancis.comwikipedia.orgntu.edu.sg

Trans Isomer : The trans configuration would have these groups on opposite sides of the plane. wikipedia.orgntu.edu.sg

In many chemical systems, trans isomers are more thermodynamically stable due to reduced steric hindrance. ntu.edu.sg However, the reported high-yield synthesis of this compound via the Povarov cyclization exclusively produces the cis-diastereomer. taylorfrancis.com This stereochemical outcome is confirmed by ¹H NMR analysis, specifically by the coupling constant between the H-3a and H-4 protons. taylorfrancis.com

The cis-4BP-TQS product is a racemic mixture of two enantiomers: (+) and (-). These enantiomers were separated using chiral High-Performance Liquid Chromatography (HPLC). taylorfrancis.com Subsequent functional evaluation revealed that the pharmacological activity resides almost entirely in the (+)-enantiomer. taylorfrancis.comresearchgate.net X-ray crystallography studies established the absolute stereochemistry of this active enantiomer, also known as GAT107, as (3aR, 4S, 9bS). taylorfrancis.comresearchgate.net The (-)-enantiomer was found to have negligible activity. taylorfrancis.com

| Isomer/Enantiomer | Stereochemical Description | Relative Orientation | Pharmacological Activity |

|---|---|---|---|

| cis-4BP-TQS | Diastereomer produced during synthesis. taylorfrancis.com | Cyclopentene and phenyl rings on the same side of the scaffold. taylorfrancis.com | A racemic mixture; activity is enantiomer-dependent. taylorfrancis.com |

| trans-4BP-TQS | A theoretical diastereomer not formed in the reported synthesis. | Cyclopentene and phenyl rings on opposite sides of the scaffold. | Not reported/Not synthesized. |

| (+)-cis-4BP-TQS (GAT107) | The dextrorotatory enantiomer with (3aR, 4S, 9bS) absolute configuration. taylorfrancis.comresearchgate.net | - | Possesses almost all the ago-PAM activity. taylorfrancis.comresearchgate.net |

| (-)-cis-4BP-TQS | The levorotatory enantiomer. taylorfrancis.com | - | Shows negligible activity. taylorfrancis.com |

Table of Mentioned Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |

| 2BP-TQS | 4-(2-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |

| 3BP-TQS | 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |

| 4CP-TQS | 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |

| 4IP-TQS | 4-(4-iodophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |

| 4FP-TQS | 4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |

| GAT107 | (+)-(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |

A Pharmacological Deep Dive into this compound

The novel chemical compound this compound has garnered significant attention within the scientific community for its unique interactions with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This article provides a focused and detailed examination of the pharmacological properties of this compound, adhering strictly to its characterization and selectivity profile as determined through rigorous scientific investigation.

Pharmacological Characterization and Selectivity

In Vitro Pharmacological Studies

Studies in Human Induced Pluripotent Stem Cell-Derived Neurons (iPSC-derived neurons)

The use of neurons derived from human induced pluripotent stem cells (iPSCs) offers a valuable and relevant platform for characterizing the activity of novel compounds on human neuronal receptors. nih.govfrontiersin.org Studies utilizing this technology have provided significant insights into the pharmacological profile of this compound at nicotinic acetylcholine receptors (nAChRs). nih.gov

In iPSC-derived neuronal cultures, this compound has been identified as a selective allosteric agonist of the α7 nAChR subtype. nih.gov Unlike conventional orthosteric agonists that bind to the same site as the endogenous neurotransmitter acetylcholine and typically cause rapid receptor desensitization, this compound activates the α7 nAChR by binding to a different, allosteric site located within the transmembrane domain. nih.govnih.gov This mechanism of action results in receptor activation with minimal subsequent desensitization. nih.govmdpi.com

Functional studies using a fluorometric imaging plate reader (FLIPR) to measure calcium influx have demonstrated that this compound elicits clear, concentration-dependent agonist responses in these human neurons. The half-maximal effective concentration (EC₅₀) for this activation has been determined to be 4.3 ± 3.4 μM. The activity of this compound was shown to be blocked by methyllycaconitine (B43530) (MLA), a known selective antagonist of the α7 nAChR, confirming that the observed effects are mediated through this specific receptor subtype. nih.gov

Table 1: Pharmacological Activity of this compound in Human iPSC-Derived Neurons

| Parameter | Value | Description | Source(s) |

| Target Receptor | α7 nAChR | The specific nicotinic acetylcholine receptor subtype activated by the compound. | nih.gov |

| Activity | Allosteric Agonist | Activates the receptor by binding to a site distinct from the primary agonist binding site. | nih.gov |

| EC₅₀ | 4.3 ± 3.4 μM | The concentration of this compound that produces 50% of the maximum possible response. | nih.gov |

| Antagonist Inhibition | Methyllycaconitine (MLA) | The response to this compound is blocked by this selective α7 nAChR antagonist. | nih.gov |

In Vivo Evaluation Considerations

When considering the evaluation of this compound in living organisms, several key factors based on its pharmacological profile must be taken into account. A primary consideration is that the biological activity of the racemic compound this compound resides almost exclusively in its (+)-enantiomer, also known as GAT107. nih.gov Functional evaluations have shown that GAT107 is a potent ago-positive allosteric modulator (ago-PAM) of α7 nAChRs, while the (–)-enantiomer has negligible activity. nih.gov Therefore, in vivo studies often focus on the active GAT107 enantiomer. frontiersin.org

The compound's selectivity is another critical aspect. While this compound is a selective agonist at the α7 nAChR, it has been reported to act as an antagonist at other nAChR subtypes, including α3β4, α4β2, and muscle-type receptors. mdpi.com This mixed agonist/antagonist profile at different nAChR subtypes must be considered when designing experiments and interpreting systemic in vivo effects.

The unique allosteric mechanism of action is a further important consideration. This compound and its active enantiomer GAT107 activate the α7 nAChR via a transmembrane allosteric site, not the orthosteric site where acetylcholine binds. nih.govfrontiersin.org This is supported by mutagenesis studies showing that mutations in the transmembrane cavity can eliminate activation by this compound without affecting acetylcholine's potency, and vice-versa. nih.gov This distinct mechanism, which leads to minimal receptor desensitization, is a key feature that differentiates its potential in vivo effects from those of orthosteric agonists. mdpi.com

In vivo studies in animal models, such as awake rats using pharmacological magnetic resonance imaging (phMRI), have been employed to investigate the global effects of GAT107 on the brain. frontiersin.org Such studies have identified specific brain regions with high densities of α7 nAChRs, including the hippocampus, thalamus, and prefrontal cortex, as being functionally activated. frontiersin.org These investigations have also noted a complex, inverted U-shaped dose-response curve, where intermediate doses may be more efficacious than lower or higher doses. frontiersin.org

Table 2: Key Considerations for In Vivo Evaluation of this compound/GAT107

| Consideration | Description | Source(s) |

| Active Stereoisomer | The (+)-enantiomer, GAT107, is the pharmacologically active form. | nih.gov |

| Receptor Selectivity | Acts as an allosteric agonist at α7 nAChRs but as an antagonist at other nAChR subtypes (e.g., α3β4, α4β2). | mdpi.com |

| Mechanism of Action | Allosteric activation via a transmembrane binding site, distinct from the orthosteric acetylcholine site. | nih.govfrontiersin.org |

| Animal Models | Pharmacological MRI (phMRI) in rats has been used to map brain activation patterns. | frontiersin.org |

| Dose-Response Profile | In vivo studies have indicated a non-linear, inverted U-shaped dose-response relationship. | frontiersin.org |

Computational and Structural Biology Approaches

Molecular Docking Simulations

Molecular docking simulations have been employed to predict the binding poses and affinities of 4BP-Tqs and related compounds within the α7 nAChR structure. Studies utilizing homology models of the human α7 nAChR transmembrane region have suggested that this compound binds favorably within an intrasubunit transmembrane cavity. nih.govpnas.org This transmembrane site is hypothesized to be a conserved allosteric modulatory site across the Cys-loop receptor superfamily. pnas.org Modeling and docking studies collectively propose that the molecular basis for the observed pharmacological effects involves specific interactions within both the extracellular and transmembrane domains of the receptor. patsnap.com Blind docking experiments have also been used to identify potential allosteric binding pockets at the transition region between the extracellular and transmembrane domains for related compounds, followed by further investigation with molecular dynamics simulations. researchgate.net In the context of preparing systems for molecular dynamics simulations, docking methods like AutoDock Vina have been used to position GAT107 molecules into the transmembrane domains of the α7/GAT complex structures obtained from Cryo-EM. nih.gov Furthermore, docking has been used to explore potential ligand binding poses at both the orthosteric and a proposed direct allosteric activation (DAA) site within an extracellular domain homology model. ufl.edu

X-ray Crystallography Studies

While obtaining high-resolution X-ray crystal structures of full-length, intact nAChRs, including the α7 subtype, has historically been challenging due to their hydrophobic transmembrane regions, X-ray crystallography has contributed valuable information regarding related structures and the stereochemistry of this compound. cam.ac.uk X-ray crystallography studies were crucial in determining the absolute stereochemistry of the active enantiomer of this compound, GAT107, establishing it as 3aR,4S,9bS. nih.govnih.gov Although not directly on this compound-bound α7 nAChR, X-ray crystallography has been applied to soluble homologues and parts of nAChRs, providing foundational insights into their structural architecture. cam.ac.ukmdpi.com For instance, the X-ray crystallographic structure of the human α4β2 nicotinic receptor, another brain nAChR subtype, has been reported. tcdb.org Studies combining X-ray analysis with other techniques have also revealed details about gating transition motions and mechanisms that differentiate active from desensitized states in related receptors. tcdb.org A study on the neuronal α7 receptor, fused to soluble cytochrome b562, determined its structure at 3.94 Å resolution using a combination of X-ray crystallography and Cryo-EM. mdpi.com

Cryo-Electron Microscopy (Cryo-EM) Studies with Ago-PAMs (e.g., GAT107)

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of membrane proteins like nAChRs in various functional states. Cryo-EM studies have been particularly insightful for understanding the interaction of ago-PAMs like GAT107 with the α7 nAChR. Structures of the α7 nAChR in complex with GAT107 (the active isomer of this compound) and calcium ions have been obtained, revealing distinct conformational states, including open and desensitized states. researchgate.netnih.gov These structures have provided significant insights into the allosteric mechanism underlying GAT107's modulatory actions. researchgate.net Specific complexes studied include α7-GAT107 (without epibatidine) and α7-epibatidine/GAT107 complexes. nih.gov Other Cryo-EM studies have reported structures of GAT-bound α7 nAChR in a resting-like state and an epibatidine/GAT-bound "desensitized-intermediate" state. nih.gov The Cryo-EM data indicates that GAT107 binds at the intersubunit PAM site located within the transmembrane domain. nih.gov Cryo-EM has also been used to describe the structures of the human α7 nAChR in different states and to detail the molecular interactions at binding interfaces, such as with the type II PAM PNU-120596. mdpi.com More broadly, Cryo-EM has provided structures of the human α7 nAChR in a lipidic environment, capturing resting, activated, and desensitized states and illuminating key steps in the gating cycle. researchgate.net

Cryo-EM studies with GAT107 have successfully captured structures representing both the open and desensitized states of the α7 nAChR, providing a structural basis for understanding the receptor's gating cycle modulated by an ago-PAM. researchgate.netnih.gov These states were identified and characterized, in part, through measurements of the pore diameter. nih.gov Comparison of these GAT107-bound structures with previous studies supports a consistent view of the α7 desensitized state conformation. nih.gov The findings suggest that channels allosterically activated by GAT107 undergo a unique gating cycle characterized by reduced desensitization compared to activation by traditional agonists. nih.gov The ability of GAT107 to bind to a resting-like state in the absence of a traditional agonist is proposed as a factor contributing to its ago-PAM activity. nih.gov

The Cryo-EM studies investigating GAT107 interaction with the α7 nAChR have revealed significant conformational changes associated with its allosteric modulation. These studies suggest that GAT107 binding and modulation involve local conformational changes occurring in the coupling region between the extracellular domain (ECD) and the transmembrane domain (TMD). researchgate.net Furthermore, a global structural rearrangement within the transmembrane domain is also implicated as part of the allosteric mechanism triggered by GAT107. researchgate.net Structure-guided functional and computational analyses suggest that variations in modulator activity can arise from the stable rotation of a channel gating residue away from the pore. nih.gov Cryo-EM structures have also highlighted other structural elements crucial for α7 nAChR function, including a C-terminal latch that facilitates channel opening and an anionic ring in the extracellular vestibule that contributes to the receptor's high conductance and calcium permeability. researchgate.net Studies on related receptors also indicate that gating involves substantial rearrangements of the interfacial loops and asymmetric motion, including the tilting of the TM2 helices. tcdb.org

Therapeutic Potential and Drug Discovery Implications

4BP-TQS as a Lead Compound for α7 nAChR Modulation

This compound has been identified as a potent allosteric agonist of α7 nAChRs tocris.comcaymanchem.comnih.govpnas.orgrndsystems.comaxonmedchem.com. Unlike conventional orthosteric agonists like acetylcholine (B1216132) (ACh) that bind to the primary neurotransmitter binding site, this compound interacts with a distinct allosteric site, specifically located within the transmembrane domain of the receptor nih.govpnas.orgaxonmedchem.comucl.ac.uknih.govnih.govpnas.orgmedchemexpress.com. This allosteric binding leads to receptor activation nih.govpnas.orgnih.govpnas.org.

Research has shown that this compound is a more potent and efficacious agonist of α7 nAChRs compared to acetylcholine, exhibiting an 8-fold lower EC50 value and a 45-fold larger maximal response in studies using Xenopus laevis oocytes expressing human α7 nAChRs caymanchem.comnih.govrndsystems.comaxonmedchem.compnas.orgbioscience.co.uk. Furthermore, activation by this compound is associated with minimal receptor desensitization, a key advantage over orthosteric agonists which often induce rapid desensitization pnas.orgucl.ac.ukplos.orgucl.ac.ukplos.org. This property makes this compound and its derivatives particularly interesting for therapeutic development nih.govpnas.orgpnas.org.

This compound also acts as a positive allosteric modulator (PAM) of α7 nAChRs, meaning it can potentiate responses to orthosteric agonists like acetylcholine caymanchem.comnih.govucl.ac.ukbioscience.co.ukplos.orgnih.gov. Studies have demonstrated that this compound can potentiate acetylcholine-induced activation by over 540-fold in Xenopus laevis oocytes caymanchem.combioscience.co.uk. This dual activity as both an allosteric agonist and a PAM classifies this compound as an "ago-PAM" mdpi.comresearchgate.netnih.govfrontiersin.orgscite.ainih.gov.

Selectivity studies have shown that this compound is selective for α7 nAChRs, displaying no significant agonist or PAM activity at other nAChR subtypes such as α1β1δε-, α3β4-, and α4β2-containing receptors at concentrations up to 100 µM caymanchem.commdpi.comresearchgate.netbioscience.co.uk.

Interactive Table: Comparison of this compound and Acetylcholine Activity on α7 nAChRs

| Compound | Activity Type | EC50 (µM) | Maximal Response (relative to ACh) | Desensitization |

| Acetylcholine | Orthosteric Agonist | 128 caymanchem.com | 1 (reference) | Rapid |

| This compound | Allosteric Agonist/PAM | 17 caymanchem.com | 45-fold larger nih.gov | Minimal |

*Data primarily from studies on human α7 nAChRs expressed in Xenopus laevis oocytes caymanchem.comnih.govpnas.org.

Potential Applications in Cognitive Impairments

Given the significant role of α7 nAChRs in cognitive processes, modulation of these receptors by compounds like this compound holds potential for treating cognitive impairments associated with various neurological and psychiatric disorders nih.govconicet.gov.arnih.govresearchgate.net.

Alzheimer's Disease

Alzheimer's disease (AD) is a neurodegenerative disorder characterized by progressive cognitive decline, including deficits in memory and executive function tocris.com. Dysfunction of the cholinergic system, including reduced nicotinic transmission, is a prominent feature of AD nih.govpnas.org. α7 nAChRs are implicated in the pathophysiology of AD, and enhancing their function is considered a potential therapeutic strategy nih.govnih.govnih.govnih.govresearchgate.net.

The non-desensitizing nature of this compound's allosteric agonist activity could be particularly beneficial in conditions of severe loss of endogenous acetylcholine, such as in advanced Alzheimer's disease, where potentiation by PAMs alone might be less effective nih.govpnas.orgpnas.org. Research indicates that a compound related to this compound, referred to as compound 28, has shown the ability to reverse cognitive deficits in animal models of amnesia patsnap.com. This compound is reportedly being evaluated in clinical trials for mild to moderate Alzheimer's disease patsnap.com.

Schizophrenia

Schizophrenia is a severe psychiatric disorder often associated with cognitive deficits, including impairments in attention, memory, and executive function nih.govconicet.gov.arnih.govfrontiersin.org. α7 nAChRs are believed to play a role in the cognitive and sensory gating deficits observed in schizophrenia nih.govnih.govresearchgate.net. Previous attempts to treat schizophrenia with orthosteric α7 nAChR agonists have faced challenges, partly due to rapid receptor desensitization frontiersin.orgresearchgate.net.

Ago-PAMs like this compound, which cause minimal desensitization, offer an alternative approach to activate α7 nAChRs and potentially ameliorate these cognitive deficits mdpi.comfrontiersin.org. While direct studies of this compound in schizophrenia models were not extensively detailed in the search results, the rationale for targeting α7 nAChRs with ago-PAMs in this context is supported by the limitations of previous orthosteric agonists frontiersin.orgresearchgate.net.

Role in Pain and Inflammation Research

Beyond cognitive function, α7 nAChRs are also involved in modulating inflammatory responses and pain signaling nih.govmdpi.comconicet.gov.arresearchgate.netaxonmedchem.comnih.gov. The cholinergic anti-inflammatory system involves the vagus nerve and the release of acetylcholine, which can activate α7 nAChRs on immune cells, leading to the suppression of pro-inflammatory cytokine release researchgate.net.

Modulation of α7 nAChRs has shown antinociceptive effects in models of acute and persistent pain nih.gov. This compound, as an α7 nAChR allosteric agonist, is a tool compound used in research exploring the role of these receptors in pain and inflammation axonmedchem.comaxonmedchem.com. Studies on GAT107, the active isomer of this compound, have focused on its effects in behavioral models of inflammation and pain frontiersin.org. While the precise mechanisms are still under investigation, the interaction of this compound with α7 nAChRs on immune and neuronal cells involved in pain pathways suggests its potential utility as a research tool in this area researchgate.net.

Strategies for Drug Design based on this compound Mechanism

The unique pharmacological profile of this compound as an allosteric agonist and PAM has provided valuable insights for the design of novel α7 nAChR-targeted therapeutics mdpi.comnih.govpnas.orgucl.ac.ukpnas.org. The discovery that this compound activates the receptor through a transmembrane allosteric site, distinct from the orthosteric site, has opened new avenues for drug development nih.govpnas.orgucl.ac.uknih.govpnas.org.

The allosteric binding site offers potential advantages for achieving subtype selectivity, as allosteric sites tend to be less conserved across different receptor subtypes compared to orthosteric sites mdpi.com. This is particularly relevant for nAChRs, which have diverse subunit compositions mdpi.complos.org.

Development of Ago-PAMs

This compound serves as a prototypical example of an ago-PAM, a class of modulators that combine both allosteric agonism and positive allosteric modulation mdpi.comresearchgate.netnih.govfrontiersin.orgscite.ainih.gov. The development of ago-PAMs based on the structural scaffold of this compound and related compounds is a key strategy in the field mdpi.comucl.ac.ukucl.ac.uk.

Ago-PAMs like this compound offer the potential to activate α7 nAChRs with reduced desensitization compared to orthosteric agonists, which could be advantageous for sustained therapeutic effects mdpi.comucl.ac.ukplos.orgucl.ac.ukfrontiersin.org. Furthermore, their ability to also potentiate the effects of endogenous acetylcholine could provide a more physiological modulation of receptor activity nih.gov.

Research has focused on synthesizing and characterizing derivatives of TQS and this compound to explore the structure-activity relationships for allosteric agonism and potentiation mdpi.comucl.ac.ukucl.ac.uk. The identification of GAT107 as the active (+)-enantiomer of this compound has further refined the understanding of the structural requirements for ago-PAM activity nih.govnih.govfrontiersin.orgnih.gov. These efforts aim to develop novel ago-PAMs with optimized potency, efficacy, selectivity, and pharmacokinetic properties for potential therapeutic use in various conditions where α7 nAChR modulation is desired mdpi.comucl.ac.uk.

7.4.2. Exploration of Allosteric Antagonists

While the compound this compound is primarily recognized for its activity as a potent allosteric agonist at α7 nicotinic acetylcholine receptors (nAChRs), research into its pharmacological profile has revealed antagonistic properties at other nAChR subtypes. This differential activity is significant in the exploration of its therapeutic potential and carries implications for drug discovery efforts targeting specific nAChR subtypes.

Studies have demonstrated that while this compound allosterically activates the α7 receptor, it behaves as an antagonist at α3β4, α4β2, and muscle-type receptors mdpi.com. This contrasts with its more efficacious receptor agonism observed at α7 nAChRs compared to acetylcholine, displaying an 8-fold lower EC50 value and a 45-fold larger maximal response in certain contexts tocris.com. The ability of this compound to act as an agonist at one receptor subtype (α7) and an antagonist at others (α3β4, α4β2, muscle-type) underscores the complexity of nAChR pharmacology and the potential for developing subtype-selective ligands.

The exploration of compounds with such mixed pharmacological profiles is crucial in drug discovery. Identifying the structural determinants responsible for the agonistic activity at α7 and the antagonistic activity at other subtypes could inform the design of novel ligands with improved selectivity profiles. This selectivity is highly desirable for therapeutic agents to minimize off-target effects and enhance efficacy in treating conditions where specific nAChR subtypes are implicated. For instance, α7 nAChRs are considered potential therapeutic targets for cognitive deficits and other neurological disorders, while α3β4 and α4β2 subtypes are involved in different physiological processes, including pain and addiction ucl.ac.uk.

Analytical Methodologies for 4bp Tqs and Analogues

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of 4BP-TQS, serving two critical functions: assessment of chemical purity and separation of its enantiomers. mdpi.com

Purity assessment is a routine quality control step, ensuring that a synthesized batch of this compound is free from significant impurities, starting materials, or by-products. Several suppliers of this compound for research purposes specify a purity of ≥98% or >99% as determined by HPLC. tocris.comrndsystems.comaxonmedchem.com This high level of purity is crucial for obtaining reliable and reproducible results in subsequent biological assays.

Due to the presence of chiral centers in its structure, this compound exists as a pair of enantiomers. Research has demonstrated that the biological activity of this compound resides exclusively in one of its enantiomers, the (+)-enantiomer, also known as GAT107. nih.gov This makes the enantiomeric separation and analysis a critical step. Chiral HPLC is the method of choice for this purpose. mdpi.commdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. researchgate.net For instance, an expeditious microwave-assisted synthesis of this compound was followed by its enantiomeric separation to functionally evaluate each stereoisomer. nih.gov The development of such chiral HPLC methods is vital for verifying the enantiopurity of synthetic batches and for studying the structure-activity relationship of the individual enantiomers. mdpi.com

Table 1: Overview of HPLC Applications for this compound Analysis

| Analytical Goal | HPLC Method | Key Considerations | Typical Outcome/Specification | References |

|---|---|---|---|---|

| Purity Assessment | Reversed-Phase HPLC | Mobile phase composition, gradient elution, UV detection. | Determination of percentage purity. | tocris.comrndsystems.comaxonmedchem.com |

Electrophysiological Techniques (Patch-Clamp, Two-Electrode Voltage-Clamp)

Electrophysiological techniques are fundamental for characterizing the functional activity of this compound on its primary target, the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), which is a ligand-gated ion channel. moleculardevices.com These methods directly measure the ion flow through the channel, providing detailed insights into agonist activity, modulation, and receptor kinetics.

The Two-Electrode Voltage-Clamp (TEVC) technique is particularly well-suited for studying ion channels expressed in large cells, such as Xenopus oocytes. nih.govresearchgate.netnih.gov In this system, oocytes are engineered to express the human α7 nAChR. Two microelectrodes are inserted into the oocyte: one measures the membrane potential, and the other injects the current necessary to "clamp" the membrane potential at a desired holding value. uni-frankfurt.demoleculardevices.com When a compound like this compound is applied, it binds to the α7 nAChR, causing the channel to open and ions to flow, which is recorded as a current. This method was instrumental in the functional evaluation of this compound enantiomers, revealing that the activity resides in the (+)-enantiomer (GAT107). nih.gov

Patch-clamp is another powerful electrophysiological technique that offers higher resolution analysis of ion channel properties. axolbio.comaxolbio.com In the whole-cell configuration, a micropipette forms a tight seal with the cell membrane, and the membrane patch is then ruptured, allowing control and measurement of currents across the entire cell membrane. moleculardevices.com A more specialized version is single-channel patch-clamp recording, which allows for the observation of the opening and closing of individual ion channels. nih.gov This technique has been used to investigate the mechanistic differences between the activation of α7 nAChRs by the conventional agonist acetylcholine (ACh) and the allosteric agonist this compound. nih.gov The studies revealed significant differences in single-channel kinetics, providing evidence that allosteric and orthosteric agonists result in different open-channel conformations of the α7 nAChR. nih.gov

Table 2: Summary of Electrophysiological Findings for this compound at α7 nAChRs

| Parameter | Acetylcholine (ACh) | This compound | Co-application (ACh + this compound) | Technique Used | Reference |

|---|---|---|---|---|---|

| Activation/Desensitization | Rapid activation, almost complete desensitization | Slower activation, low apparent desensitization | - | Whole-cell recording | nih.gov |

| Single-Channel Open Time | Short | ~160-fold longer than ACh | - | Single-channel patch-clamp | nih.gov |

| Single-Channel Burst Length | ~8.4 ms (B15284909) | ~1277 ms (~800-fold longer than ACh) | ~3099 ms | Single-channel patch-clamp | nih.gov |

| Single-Channel Conductance | 90.0 ± 2.7 pS | 100.3 ± 2.4 pS (significantly larger) | - | Single-channel patch-clamp | nih.gov |

| Active Enantiomer | Not applicable | (+)-enantiomer (GAT107) | - | Two-electrode voltage-clamp | nih.gov |

Fluorescence-Based Assays (e.g., FLIPR)

Fluorescence-based assays provide a high-throughput alternative to electrophysiology for screening and characterizing ion channel modulators. The Fluorometric Imaging Plate Reader (FLIPR) system is a prominent platform for such assays. moleculardevices.com These assays typically use fluorescent dyes that are sensitive to changes in intracellular ion concentrations (like Ca²⁺) or to changes in membrane potential. moleculardevices.com

For α7 nAChRs, which are permeable to calcium ions, a common approach involves loading cells expressing the receptor with a calcium-sensitive fluorescent indicator. When this compound activates the receptor, Ca²⁺ flows into the cell, binding to the indicator and causing a change in fluorescence intensity. This change is measured in real-time by the FLIPR instrument. This method allows for the rapid testing of many compounds in multi-well plates (e.g., 384-well format), making it ideal for primary screening campaigns. nih.gov

Another approach uses membrane potential-sensitive dyes. moleculardevices.com When this compound activates the α7 nAChR, the influx of positive ions (Na⁺ and Ca²⁺) causes depolarization of the cell membrane. The dye responds to this change in voltage with an increase or decrease in fluorescence signal. moleculardevices.com These high-throughput screening (HTS) assays are valuable for the initial identification of active compounds and for determining concentration-response relationships, which can then be confirmed and further detailed using electrophysiological methods. nih.gov

Table 3: Principles of FLIPR Assays for Ion Channel Modulator Analysis

| Assay Type | Principle | Indicator | Signal Change Upon Channel Activation | Application | References |

|---|---|---|---|---|---|

| Calcium Flux Assay | Measures changes in intracellular calcium concentration ([Ca²⁺]i). | Calcium-sensitive dyes (e.g., Fluo-4 AM, GCaMP). | Influx of Ca²⁺ through the ion channel binds to the dye, increasing its fluorescence. | Suitable for calcium-permeable channels like α7 nAChR. | nih.govnih.gov |

| Membrane Potential Assay | Measures changes in the electrical potential across the cell membrane. | Voltage-sensitive dyes. | Influx of positive ions (e.g., Na⁺, Ca²⁺) causes membrane depolarization, leading to a change in fluorescence intensity. | Broadly applicable to ion channels whose activation alters membrane potential. | moleculardevices.com |

Future Directions and Remaining Questions in 4bp Tqs Research

Further In Vivo Evaluation of Active Enantiomers

Electrophysiological studies have established that the pharmacological activity of 4BP-TQS resides almost exclusively in the (+)-enantiomer, GAT107, while the (-)-enantiomer shows negligible activity acs.orgnih.gov. GAT107 is considered a potent ago-PAM of α7 nAChRs and is being considered for further in vivo evaluation acs.orgnih.gov. While some in vivo studies using GAT107 in animal models of inflammation and pain have been reported, more comprehensive in vivo evaluations of the active enantiomer are necessary frontiersin.orgmedkoo.comresearchgate.net. These studies should aim to fully characterize the pharmacokinetic and pharmacodynamic properties of GAT107, assess its efficacy in various disease models relevant to α7 nAChR function, and determine its in vivo selectivity.

Comprehensive Off-Target Studies of GAT107

Although electrophysiology studies have indicated that this compound, the racemate of GAT107, shows selectivity for α7 nAChRs and does not act as an agonist or PAM at other nAChR subtypes tested, comprehensive off-target studies for GAT107 are still needed frontiersin.orgresearchgate.net. Given the potential for off-target interactions to contribute to unintended effects or toxicity, a thorough evaluation of GAT107's activity at a wide range of receptors, ion channels, and enzymes is crucial. This will help to build a complete safety and specificity profile for the active enantiomer.

Elucidation of Full Mechanism of Ago-PAM Modulation

While it is known that ago-PAMs like this compound and GAT107 can directly activate α7 nAChRs through allosteric sites, the full mechanism underlying this ago-PAM modulation is not yet completely understood mdpi.comresearchgate.netpatsnap.com. Evidence suggests that direct allosteric activation involves interactions at both the transmembrane domain (TMD) site, typical for type II PAMs, and a distinct direct allosteric activation (DAA) binding site located in the extracellular domain (ECD) mdpi.comresearchgate.netnih.gov. Further research, potentially utilizing advanced structural techniques such as cryo-EM in complex with GAT107 in different functional states, alongside detailed mutagenesis and electrophysiology studies, is required to fully delineate the conformational changes and molecular interactions that lead to channel activation and modulation by ago-PAMs researchgate.net.

Exploration of Novel Allosteric Binding Sites

Research suggests that this compound and GAT107 bind to allosteric sites distinct from the orthosteric site plos.orgplos.org. While a transmembrane site and a DAA site in the ECD have been implicated, the potential for other novel allosteric binding sites on the α7 nAChR that could be modulated by this compound or its derivatives warrants further exploration mdpi.comresearchgate.netnih.gov. Identifying and characterizing additional allosteric sites could open new avenues for designing more selective and effective modulators with tailored pharmacological properties.

Development of Computational Neuropharmacology Models

Computational approaches, such as molecular docking and dynamics simulations, have been employed in the study of nAChRs and their interactions with ligands researchgate.netactapharmsci.comnih.gov. Developing more sophisticated computational neuropharmacology models specifically for this compound and GAT107 interacting with the α7 nAChR would be highly beneficial. These models could provide detailed insights into binding poses, interaction energies, and conformational dynamics, complementing experimental findings and guiding the rational design of novel ago-PAMs with improved properties researchgate.netactapharmsci.comnih.gov.

Investigation of Long-Term Effects and Chronic Administration

Given the potential therapeutic applications of α7 nAChR ago-PAMs in chronic neurological and inflammatory conditions, investigating the long-term effects and the consequences of chronic administration of GAT107 is essential frontiersin.org. This includes evaluating potential changes in receptor expression or function upon prolonged exposure, assessing any cumulative effects, and identifying potential tolerance or desensitization mechanisms that might occur with chronic use. Studies in appropriate animal models are necessary to address these questions and inform the design of future clinical trials. Concerns regarding the rapid desensitization of α7 nAChRs with long-term administration of agonists highlight the importance of this research area for ago-PAMs, which are designed to mitigate desensitization frontiersin.org.

Q & A

Q. How can researchers design experiments to validate the allosteric activation mechanism of this compound?

- Methodological Answer : Co-apply this compound with competitive antagonists like methyllycaconitine (MLA) to assess receptor specificity. Use concentration-response curves to compare efficacy (e.g., EC₅₀ values) in the presence and absence of antagonists. For example, MLA reduces this compound-induced responses by ~50% at 10⁻⁴ M, confirming partial allosteric modulation . Include control experiments with orthosteric agonists to isolate allosteric effects.

Advanced Research Questions

Q. How do contradictory findings in concentration-response relationships for this compound arise, and how should they be resolved?

- Methodological Answer : Contradictions may stem from differences in receptor isoforms, experimental conditions (e.g., temperature, co-agonists), or statistical variability. To resolve them:

Perform meta-analyses of published data (e.g., EC₅₀ ranges: 10⁻⁶–10⁻⁴ M) .

Use standardized protocols (e.g., consistent buffer composition, voltage-clamp settings).

Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of variations.

Example: The biphasic response in Figure 4 () may reflect receptor desensitization or cooperative binding, requiring further kinetic modeling .

Q. What methodologies are critical for distinguishing between orthosteric and allosteric activation pathways of this compound?

- Methodological Answer :

Competitive Binding Assays : Use radiolabeled orthosteric ligands (e.g., [³H]-epibatidine) to test displacement by this compound.

Mutagenesis Studies : Modify residues in the orthosteric binding pocket (e.g., α7 nAChR Loop C) and measure this compound efficacy.

Co-application Experiments : Test synergy between this compound and ACh; allosteric agonists often potentiate orthosteric responses.

Data from show that this compound and ACh co-application increases burst length by 40%, supporting a distinct binding site .

Q. How can researchers ensure reproducibility of single-channel kinetics data for this compound-activated α7 nAChRs?

- Methodological Answer :

Standardize Recording Conditions : Use cell lines with stable α7 nAChR expression (e.g., SH-EP1-hα7) and consistent patch-clamp configurations.

Data Filtering : Apply a cutoff for acceptable open-state noise (e.g., <0.5 pA RMS).

Public Data Sharing : Deposit raw traces and analysis scripts in repositories like Zenodo or Figshare, adhering to FAIR principles .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported EC₅₀ values for this compound across studies?

- Methodological Answer :

- Step 1 : Conduct sensitivity analyses to identify variables influencing EC₅₀ (e.g., receptor density, auxiliary proteins like RIC-3).

- Step 2 : Use hierarchical Bayesian modeling to account for between-study heterogeneity.

- Step 3 : Validate findings with orthogonal assays (e.g., calcium imaging vs. electrophysiology).

Example: EC₅₀ variations (10⁻⁶–10⁻⁴ M) may reflect differences in receptor stoichiometry or assay sensitivity .

Q. What statistical approaches are recommended for analyzing concentration-response data with high variability?

- Methodological Answer :

- Nonlinear Regression : Fit data to a Hill equation with bootstrapping to estimate confidence intervals.

- Outlier Detection : Use Grubbs’ test or Mahalanobis distance to exclude non-physiological responses.

- Error Propagation : Calculate combined uncertainties for parameters like EC₅₀ and Hill coefficient .

Experimental Design and Validation

Q. What controls are essential for validating this compound specificity in α7 nAChR studies?

- Methodological Answer :

Negative Controls : Use α7 nAChR knockout models or siRNA-mediated silencing.

Pharmacological Controls : Apply selective inhibitors (e.g., α-bungarotoxin for α7, MLA for allosteric sites).

Positive Controls : Include orthosteric agonists (e.g., ACh) to benchmark receptor functionality .

Q. How can researchers optimize protocols for long-term stability of this compound in physiological buffers?

- Methodological Answer :

- Stability Assays : Use HPLC or mass spectrometry to monitor this compound degradation over time (e.g., 24-hour stability at 37°C).

- Buffer Optimization : Add antioxidants (e.g., 0.1% ascorbic acid) or adjust pH to 7.4 to prevent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.